1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound that is structurally related to naphthalene derivatives. While the specific compound is not directly discussed in the provided papers, related compounds such as (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide have been studied, which can provide insights into the chemical behavior and properties of similar tetrahydronaphthalene derivatives.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can be optimized for enantioselectivity. For instance, the synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is achieved through a two-stage, three-step process starting from 7-methoxy tetralone. This process includes Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalyzed oxidation . Such methods could potentially be adapted for the synthesis of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid by altering the starting materials and reaction conditions to target the desired substitution pattern on the tetrahydronaphthalene ring.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives can be complex, with various conformations possible. For example, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide has been analyzed using X-ray crystallography, revealing a "twist-boat" conformation in the saturated carbon skeleton and differences in the epoxide ring due to steric effects . This information is valuable for understanding the three-dimensional arrangement of atoms in 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and how it might influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions of tetrahydronaphthalene derivatives can be influenced by their molecular structure. The presence of hydroxyl and carboxylic acid groups in these compounds suggests that they could participate in various chemical reactions, such as esterification, oxidation, and further functionalization. The synthesis of related compounds demonstrates the use of catalysis and asymmetric synthesis techniques to achieve specific stereochemistry , which could be relevant for the chemical manipulation of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives are determined by their molecular structure. The X-ray crystallography study of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide provides insights into the compound's crystalline packing, which features layers of hydrophobic and hydrophilic regions and an extensive hydrogen bond network . These characteristics can affect the solubility, melting point, and other physical properties. By analogy, 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid may exhibit similar properties that could be important for its practical applications and behavior in various environments.
Scientific Research Applications
Alternative Synthesis and Biological Activity :
- Synthesis of Dopaminergic Drugs : 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives are synthesized for potential use as dopaminergic drugs, exemplified by a study on the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from related compounds (Göksu, SeÇen, & Sütbeyaz, 2006).
- Tumor Inhibitory and Antioxidant Activity : Compounds derived from this acid show potential in tumor inhibition and possess antioxidant properties, such as derivatives that exhibit higher scavenging potency than ascorbic acid and promising potency against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Chiral Synthesis and Catalysis :
- Chiral Auxiliary in Reactions : The compound has been used as a chiral auxiliary in Reformatsky-type reactions, which are significant in asymmetric synthesis (Orsini, Sello, Manzo, & Lucci, 2005).
- Enantioselective Synthesis : Studies have focused on the enantioselective synthesis of derivatives of this compound, which is crucial for producing chiral molecules of pharmaceutical importance (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
Chemical Analysis and Detection Techniques :
- High-Performance Liquid Chromatography : Derivatives of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid are used as fluorophores in high-performance liquid chromatography for the analysis of nitrated polycyclic aromatic hydrocarbons, showcasing their application in analytical chemistry (Al-Kindy & Miller, 2009).
Synthetic Intermediate in Organic Chemistry :
- Precursor for Various Organic Syntheses : This compound serves as a versatile precursor for the synthesis of various organic compounds, including those with potential pharmacological activities (Drawanz, Zimmer, Rodrigues, Nörnberg, Hörner, Frizzo, & Cunico, 2017).
Safety And Hazards
properties
IUPAC Name |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6,12H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVBCDOAWYJCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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